molecular formula C16H13ClN2O B5731543 3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole

3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole

Cat. No. B5731543
M. Wt: 284.74 g/mol
InChI Key: KFDGLCANDOMTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown promising results in scientific research. It belongs to the family of oxadiazoles, which have been extensively studied for their potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms, including inhibition of DNA synthesis, inhibition of protein synthesis, inhibition of prostaglandin synthesis, and induction of apoptosis.
Biochemical and physiological effects:
3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole is its broad spectrum of biological activities. It has been shown to possess antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole. One potential direction is the development of new derivatives with improved solubility and bioavailability. Another potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole can be achieved through various methods, including cyclization of the corresponding hydrazide, reaction of the corresponding carboxylic acid with hydrazine, and condensation of the corresponding aldehyde with hydrazine. However, the most commonly used method involves the reaction of 2-chlorobenzohydrazide with 4-ethylbenzaldehyde in the presence of a suitable catalyst.

Scientific Research Applications

3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

3-(2-chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-2-11-7-9-12(10-8-11)16-18-15(19-20-16)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDGLCANDOMTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole

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